molecular formula C17H19NO B5291205 N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide

N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide

Cat. No.: B5291205
M. Wt: 253.34 g/mol
InChI Key: BISNZTBXFNHQLT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and an acetamide functional group

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-6-4-8-15(10-12)11-17(19)18-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNZTBXFNHQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide
  • N-(2,4-dimethylphenyl)-2-(3-methylphenyl)acetamide
  • N-(2,3-dimethylphenyl)-2-(3-ethylphenyl)acetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity

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